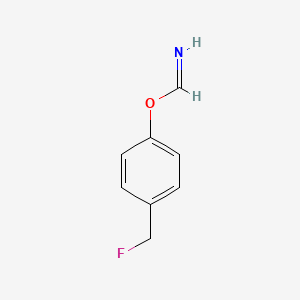
4-(Fluoromethyl)phenyl methanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluoromethyl)phenyl methanimidate is an organic compound with the molecular formula C8H8FNO It is characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to a methanimidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)phenyl methanimidate can be achieved through several methods. One common approach involves the selective electrophilic fluorination of precursor compounds. For instance, a multi-component reaction mediated by Selectfluor can be used to introduce the fluoromethyl group into the phenyl ring . The reaction conditions typically involve the use of a base or acidic environment to control the selectivity of the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Fluoromethyl)phenyl methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aromatic aldehydes or acids.
Reduction: Reduction reactions can convert the methanimidate group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorinated aromatic aldehydes, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Fluoromethyl)phenyl methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 4-(Fluoromethyl)phenyl methanimidate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s stability and bioavailability by influencing the electronic properties of the molecule. This can lead to stronger binding interactions with target proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)phenyl methanimidate
- 4-(Bromomethyl)phenyl methanimidate
- 4-(Iodomethyl)phenyl methanimidate
Comparison
Compared to its halogenated analogs, 4-(Fluoromethyl)phenyl methanimidate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius result in stronger C-F bonds, increased stability, and enhanced lipophilicity. These properties make the fluorinated compound more suitable for applications requiring high stability and bioavailability.
Propiedades
Número CAS |
442914-73-0 |
|---|---|
Fórmula molecular |
C8H8FNO |
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
[4-(fluoromethyl)phenyl] methanimidate |
InChI |
InChI=1S/C8H8FNO/c9-5-7-1-3-8(4-2-7)11-6-10/h1-4,6,10H,5H2 |
Clave InChI |
JXYUMHHYSORWJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CF)OC=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
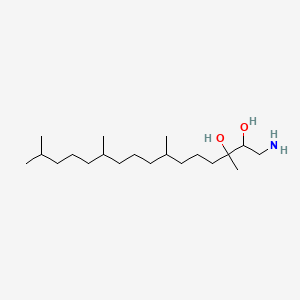
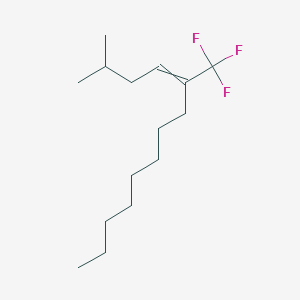
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
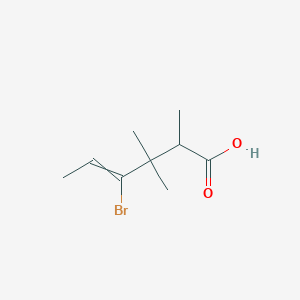
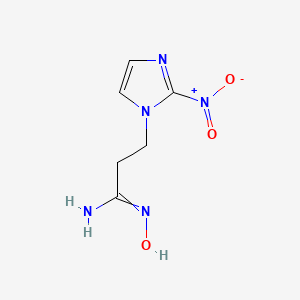
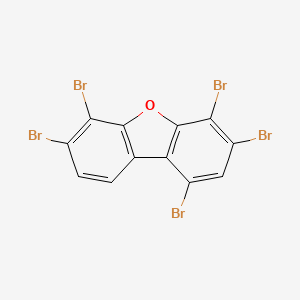
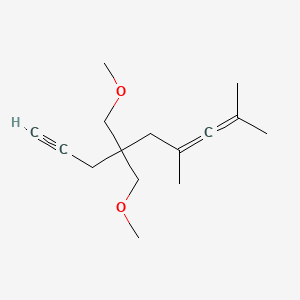
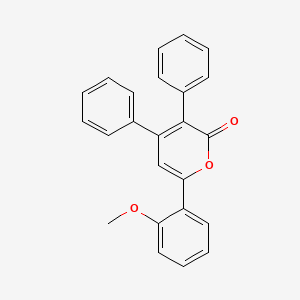
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
